N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide
Brand Name: Vulcanchem
CAS No.: 1235006-40-2
VCID: VC7594181
InChI: InChI=1S/C22H23N3O/c26-22(20-9-5-7-18-6-1-2-8-19(18)20)24-16-17-11-14-25(15-12-17)21-10-3-4-13-23-21/h1-10,13,17H,11-12,14-16H2,(H,24,26)
SMILES: C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4
Molecular Formula: C22H23N3O
Molecular Weight: 345.446

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide

CAS No.: 1235006-40-2

Cat. No.: VC7594181

Molecular Formula: C22H23N3O

Molecular Weight: 345.446

* For research use only. Not for human or veterinary use.

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide - 1235006-40-2

Specification

CAS No. 1235006-40-2
Molecular Formula C22H23N3O
Molecular Weight 345.446
IUPAC Name N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide
Standard InChI InChI=1S/C22H23N3O/c26-22(20-9-5-7-18-6-1-2-8-19(18)20)24-16-17-11-14-25(15-12-17)21-10-3-4-13-23-21/h1-10,13,17H,11-12,14-16H2,(H,24,26)
Standard InChI Key CFVUWMLFQPEDSB-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, NN-[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide, reflects three key structural domains (Fig. 1):

  • Piperidine Core: A six-membered saturated ring with one nitrogen atom, providing conformational flexibility and potential for hydrogen bonding.

  • Pyridin-2-yl Substituent: An aromatic heterocycle attached to the piperidine nitrogen, enhancing solubility and enabling π-π stacking interactions.

  • Naphthamide Moiety: A naphthalene-derived carboxamide group, contributing hydrophobic character and planar geometry for target binding.

The Standard InChIKey (CFVUWMLFQPEDSB-UHFFFAOYSA-N) and SMILES (C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4) encode its stereochemical and connectivity details.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC22H23N3O\text{C}_{22}\text{H}_{23}\text{N}_3\text{O}
Molecular Weight345.446 g/mol
CAS Number1235006-40-2
IUPAC NameNN-[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide
Solubility (pH 7.4)Not available
LogP (Predicted)~3.5 (estimated via analogy)
StepReagents/ConditionsIntermediate
1Piperidine, methyl iodide, K2_2CO3_3, DMF4-Methylpiperidine
22-Bromopyridine, Pd(dba)2_2, Xantphos1-(Pyridin-2-yl)piperidin-4-ylmethanol
31-Naphthoyl chloride, Et3_3N, DCMCrude product

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Piperidine Derivatives

CompoundTargetIC50_{50}/MICReference
ML267Sfp-PPTase300 nM (Sfp-PPTase)
StiripentolGABAA_A Receptor15 μM (EC50_{50})
N-((1-(Pyridin-2-yl)...Hypothetical enzyme targetsNot tested

Future Research Directions

  • Synthesis and Validation: Empirical synthesis followed by purity assessment and bioactivity screening.

  • Target Deconvolution: Proteomic profiling to identify binding partners (e.g., kinases, ion channels).

  • ADMET Profiling: Evaluation of solubility, metabolic stability, and toxicity in vitro.

  • Structure-Activity Relationship (SAR): Systematic modification of the pyridine, piperidine, and naphthamide regions to optimize potency.

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